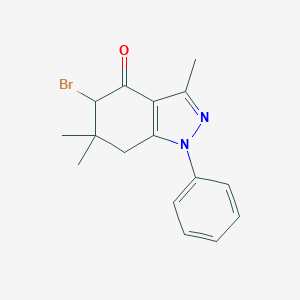
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is widely used as a tool compound to study the role of bromodomain-containing proteins in various biological processes.
Mécanisme D'action
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one binds to the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, thereby preventing its interaction with acetylated histones. This results in the inhibition of transcriptional activation of target genes, leading to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been found to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and suppresses the expression of oncogenes. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has antiviral activity and has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in lab experiments is its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. It has a high affinity for the bromodomain of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one, making it an ideal tool compound for studying the role of this protein in various biological processes. However, one limitation is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed to ensure the safety of using this compound in lab experiments.
Orientations Futures
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in scientific research is still in its early stages, and there are several future directions that can be explored. One area of interest is the development of more potent and selective 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one inhibitors. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for cancer, inflammation, and viral infections. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one and its potential therapeutic applications.
In conclusion, 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has emerged as a valuable tool compound in scientific research. Its potency and specificity towards 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one make it an ideal compound for studying the role of this protein in various biological processes. The use of this compound has provided valuable insights into the mechanisms of cancer, inflammation, and viral infections, and holds promise for the development of more effective treatments for these diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one involves a multistep process. The starting material is 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid, which is converted to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3,6,6-trimethyl-1H-indazole in the presence of triethylamine to give the corresponding amide. The amide is then subjected to bromination using N-bromosuccinimide to yield 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one.
Applications De Recherche Scientifique
5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one is a potent inhibitor of bromodomain-containing proteins, particularly 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one. These proteins play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis. 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one has been implicated in the development of several diseases, including cancer, inflammation, and viral infections.
The use of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one as a tool compound has provided valuable insights into the role of 5-Bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one in these diseases. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Additionally, it has been found to have anti-inflammatory and antiviral properties.
Propriétés
IUPAC Name |
5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBZRNWLXMMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

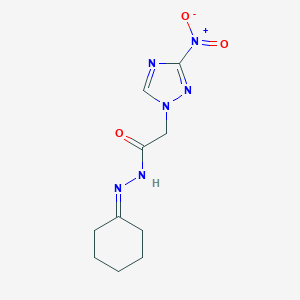
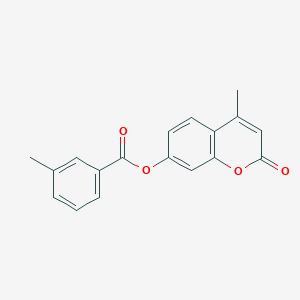
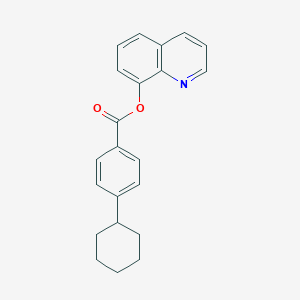
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)
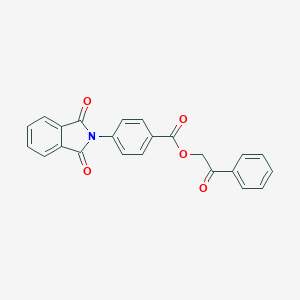
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387155.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
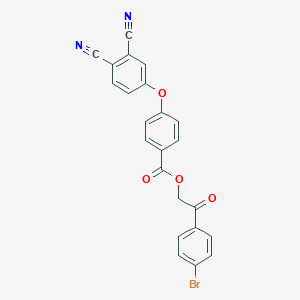
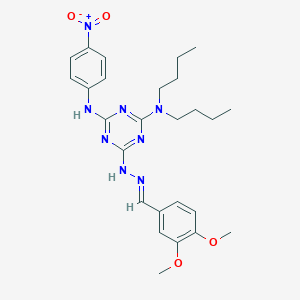
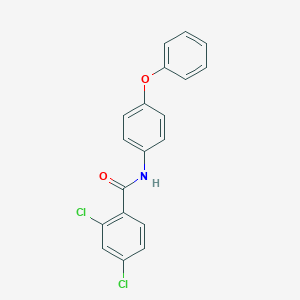
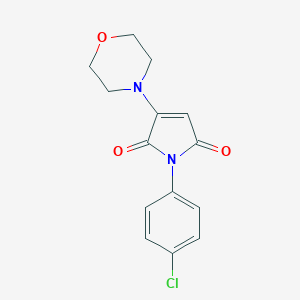
![2-methyl-N-[4-[[(E)-(2-phenylmethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide](/img/structure/B387163.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)